molecular formula C10H11I2NO3 B13400119 methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Cat. No.: B13400119
M. Wt: 447.01 g/mol
InChI Key: TWUDQOSVGDGRHW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chiral methyl ester derivative of 3,5-diiodo-D-tyrosine, an iodinated aromatic amino acid. Its structure features a phenyl ring substituted with two iodine atoms at the 3- and 5-positions, a hydroxyl group at the 4-position, and an (R)-configured α-amino propanoate ester ().

Properties

Molecular Formula

C10H11I2NO3

Molecular Weight

447.01 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

InChI

InChI=1S/C10H11I2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1

InChI Key

TWUDQOSVGDGRHW-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C(=C1)I)O)I)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • Starting Material: L-tyrosine or protected tyrosine derivatives are commonly used as precursors. The phenolic ring is selectively iodinated at the 3 and 5 positions.
  • Iodination: Electrophilic aromatic substitution using iodine sources (e.g., iodine monochloride, ICl, or iodine with oxidants) under controlled conditions to achieve diiodination.
  • Esterification: Conversion of the carboxylic acid group to methyl ester via Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid or hydrochloric acid).
  • Purification: Column chromatography on silica gel is typically employed to isolate the pure methyl ester product.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Notes
1 L-tyrosine or N-protected tyrosine Starting amino acid Protecting groups (e.g., tert-butoxycarbonyl) may be used to prevent side reactions at the amino group
2 Iodination reagents (I2, ICl, or iodine + oxidant like H2O2) Electrophilic aromatic substitution Reaction temperature typically 0-25°C; reaction monitored by TLC to avoid over-iodination
3 Methanol with acid catalyst (H2SO4 or HCl) Esterification of carboxyl group Reflux conditions for several hours; removal of water drives reaction forward
4 Work-up and purification Extraction, washing, and silica gel chromatography Yields vary depending on reaction control and purity of reagents

Representative Reaction Scheme

$$
\text{L-tyrosine} \xrightarrow[\text{Iodination}]{I_2 + \text{oxidant}} \text{3,5-diiodo-L-tyrosine} \xrightarrow[\text{Esterification}]{MeOH, H^+} \text{this compound}
$$

Research Findings and Optimization

  • Iodination Selectivity: Studies indicate that controlling the molar ratio of iodine to substrate and reaction temperature is critical for selective diiodination at the 3 and 5 positions without undesired polyiodination or iodination at other aromatic sites.
  • Protection of Amino Group: Use of N-protecting groups (e.g., tert-butoxycarbonyl) enhances selectivity and yield by preventing side reactions during iodination and esterification steps.
  • Esterification Efficiency: Acid-catalyzed esterification in methanol under reflux is effective. Alternative methods such as using diazomethane for methylation are less commonly applied due to safety concerns.
  • Purification: Silica gel chromatography with chloroform/methanol solvent systems yields high purity product suitable for further applications.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Impact on Yield and Purity References
Iodination Reagent Iodine (I2) with H2O2 or ICl High selectivity for 3,5-diiodination; excess iodine leads to over-iodination
Temperature 0 to 25 °C Lower temperatures favor selectivity; higher temps increase side products
Amino Protection Boc protection Increases yield and purity by preventing amino group reactions
Esterification Catalyst Sulfuric acid or HCl Efficient ester formation; catalyst concentration affects reaction time
Purification Method Silica gel chromatography (CHCl3/MeOH) Essential for removal of unreacted iodinated intermediates

Notes on Related Compounds and Synthetic Variations

  • Related iodinated amino acid methyl esters, such as methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, follow similar synthetic strategies but differ in the degree and position of iodination, affecting reaction conditions and purification methods.
  • The use of protecting groups and selective iodination strategies are transferable techniques in the synthesis of complex iodinated tyrosine derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, potentially affecting the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and receptor signaling.

Comparison with Similar Compounds

Enantiomeric Pair: Methyl (2S)-2-Amino-3-(4-Hydroxy-3,5-Diiodophenyl)Propanoate

  • Structure : The L-enantiomer (2S-configuration) shares identical substituents but differs in stereochemistry ().
  • Biological Implications : Chirality affects metabolic pathways; the L-form is a precursor in thyroid hormone synthesis (e.g., levothyroxine), while the D-form may exhibit distinct receptor interactions ().
  • Physical Properties : Both enantiomers have identical molecular weights (e.g., methyl ester hydrochloride: 483.47 g/mol) but differ in optical rotation ().

Carboxylic Acid Analogs

  • (R)-2-Amino-3-(4-Hydroxy-3,5-Diiodophenyl)Propanoic Acid: CAS: 16711-71-0 (D-form, ); 300-39-0 (L-form, ). Properties: Higher polarity (vs. ester) limits membrane permeability. Used as an endogenous metabolite in thyroid studies ().

Halogen-Substituted Derivatives

  • 3,5-Dibromo Analogs (e.g., Compound 5 in ) :
    • Structure : Bromine replaces iodine.
    • Impact : Reduced lipophilicity (Br is smaller and less polarizable than I) lowers cellular uptake. Demonstrated growth inhibition in cancer cell lines (IC₅₀ values: 10–50 μM) ().
  • Nitro/Amino Derivatives (): Example: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate.

Thyroid Hormone Analogs

  • Levothyroxine (L-Thyroxine): Structure: Contains a 3,5-diiodophenoxy group linked to another iodinated phenyl ring (). Function: Binds thyroid hormone receptors (TRα/β), unlike the target compound, which lacks the ether linkage for TR binding.

Alkylating Agent Derivatives

  • Methyl (2R)-2-Amino-3-(4-(Bis(2-Chloroethyl)Amino)Phenyl)Propanoate (): Structure: Substituted with a bis-chloroethyl amino group instead of diiodo-hydroxy. Application: Potential alkylating agent for chemotherapy, contrasting with the thyroid-related bioactivity of the target compound.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Role
Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate N/A C₁₀H₁₁I₂NO₃ 484.02* 3,5-I₂, 4-OH, methyl ester Antitumor research
3,5-Diiodo-D-tyrosine 16711-71-0 C₉H₉I₂NO₃ 432.98 3,5-I₂, 4-OH, carboxylic acid Thyroid metabolite
Levothyroxine 51-48-9 C₁₅H₁₀I₄NO₄ 776.87 3,5-I₂ phenoxy, 3',5'-I₂ phenyl Thyroid hormone
Methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate N/A C₁₀H₁₁I₂NO₃ 484.02* Enantiomer of target Metabolic studies

*Calculated based on and .

Key Findings and Implications

  • Halogen Effects : Iodine’s large size enhances lipophilicity and receptor binding compared to bromine, critical for thyroid hormone analogs .
  • Steric and Electronic Factors : Electron-withdrawing groups (e.g., nitro) reduce stability, while esters improve bioavailability vs. carboxylic acids .

Biological Activity

Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate, also known as a derivative of diiodophenylalanine, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₃H₁₅I₂N O₂
  • Molecular Weight : 392.07 g/mol

The presence of hydroxyl and amino groups in its structure suggests potential interactions with biological targets, such as enzymes and receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of specific receptors, influencing signal transduction pathways associated with various physiological processes.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. The hydroxyl groups in its structure are believed to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Properties

Recent investigations have suggested that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

  • Study Findings : A study published in Cancer Research reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7) by promoting caspase-dependent apoptosis .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from damage induced by neurotoxins, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity .
Study 2Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells .
Study 3NeuroprotectionShowed protective effects against neurotoxic agents .

Q & A

Q. What are the optimal synthetic routes for methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate, and how can yield and purity be maximized?

The synthesis typically involves esterification of the corresponding amino acid precursor, followed by iodination. Key steps include:

  • Stereoselective synthesis : Use chiral catalysts or enzymatic resolution to ensure the (2R)-configuration .
  • Iodination control : Optimize reaction conditions (e.g., iodine source, temperature, and solvent polarity) to prevent over-iodination or byproduct formation .
  • Purification : Employ preparative HPLC or recrystallization to achieve >95% purity, as demonstrated in pharmacopeial standards for analogous compounds .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chiral integrity?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) to resolve enantiomers and confirm the (2R)-configuration .
  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to verify the diiodophenyl group and ester linkage .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., 461.01 g/mol) and isotopic patterns consistent with iodine atoms .

Q. How can researchers design initial biological activity screens for this compound?

  • Enzyme inhibition assays : Test interactions with tyrosine-specific enzymes (e.g., tyrosine hydroxylase) due to the phenolic hydroxyl and iodine substituents, which may mimic tyrosine derivatives .
  • Receptor binding studies : Use fluorescence polarization or surface plasmon resonance (SPR) to assess affinity for iodothyronine deiodinases or thyroid hormone receptors .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide experimental design?

  • Quantum mechanical modeling : Employ density functional theory (DFT) to simulate iodination mechanisms and transition states, as applied in ICReDD’s reaction path search methods .
  • Molecular docking : Predict binding modes with biological targets (e.g., thyroid receptors) using software like AutoDock Vina .

Q. How does the stereochemistry at the 2R position influence biological activity, and how can this be systematically tested?

  • Comparative studies : Synthesize both (2R) and (2S) enantiomers and compare their pharmacokinetic profiles in vitro (e.g., plasma stability) and in vivo (e.g., tissue distribution) .
  • Structure-activity relationship (SAR) : Modify the amino acid backbone or iodine substitution pattern to isolate stereochemical effects .

Q. How should researchers address contradictions in reported data on this compound’s stability or bioactivity?

  • Meta-analysis : Aggregate data from multiple studies (e.g., hydrolysis rates under varying pH/temperature) to identify confounding variables .
  • Reproducibility protocols : Standardize assay conditions (e.g., buffer composition, cell lines) to minimize inter-lab variability, as emphasized in pharmacopeial guidelines .

Q. What challenges arise in scaling up synthesis, and how can reactor design mitigate them?

  • Iodine handling : Implement flow chemistry systems to safely manage exothermic iodination reactions and reduce hazardous waste .
  • Chiral purity maintenance : Use continuous crystallization or immobilized enzymes to preserve enantiomeric excess during scale-up .

Q. What are the dominant degradation pathways, and how can stability be enhanced for long-term storage?

  • Hydrolysis : The ester group is prone to cleavage in aqueous media; stabilize with lyophilization or storage in anhydrous solvents .
  • Photodegradation : Protect from light due to iodine’s photosensitivity, as observed in structurally similar iodinated compounds .

Q. How does this compound compare to non-iodinated or fluorinated analogs in terms of biochemical interactions?

  • Electrophilic substitution : Iodine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding kinetics with halogen-binding pockets .
  • Bioavailability : Conduct comparative ADME studies to evaluate iodine’s impact on membrane permeability and metabolic clearance .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic isotope effects (KIE) : Replace hydroxyl hydrogens with deuterium to probe rate-limiting steps in enzymatic reactions .
  • X-ray crystallography : Co-crystallize the compound with target enzymes to resolve binding site interactions at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.